AZ10419369

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ10419369 is a synthetic organic compound that is a 5-HT1B receptor radioligand . It is sensitive to changes in endogenous serotonin concentrations in the primate brain . This makes this compound a potentially useful tool in clinical studies of the pathophysiology and pharmacological treatment of diseases related to the serotonin system, such as depression and anxiety disorders .

Mechanism of Action

AZ10419369 binds selectively to the serotonergic 5-HT1B receptor . This receptor subtype functions both as an autoreceptor and as a heteroreceptor, controlling the release of other neurotransmitters . Thus, it has been suggested that the 5-HT1B receptor governs the regulation of a variety of physiological functions .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of AZ10419369 involves the condensation of two key intermediates, 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid and 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine. The reaction is carried out under specific conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenol", "4-bromoanisole", "2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid", "2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine", "Sodium hydride", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenol", "4-bromoanisole is reacted with sodium hydride in dry N,N-dimethylformamide to form 4-methoxyphenyl bromide.", "4-methoxyphenyl bromide is then reacted with 4-(trifluoromethyl)phenyl)imidazole in the presence of diisopropylethylamine to form 4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenol.", "Step 2: Synthesis of 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid", "4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenol is reacted with 2-(4-(4-bromo phenoxy)phenoxy)acetic acid in the presence of diisopropylethylamine and N,N-dimethylformamide to form 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid.", "Step 3: Synthesis of 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine", "2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid is reacted with ethylenediamine in the presence of diisopropylethylamine and N,N-dimethylformamide to form 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine.", "Step 4: Condensation of 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid and 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine", "2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid and 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine are condensed in the presence of diisopropylethylamine and N,N-dimethylformamide to form AZ10419369.", "Step 5: Purification of AZ10419369", "The crude product is purified by recrystallization from methanol/ethyl acetate/water to obtain pure AZ10419369." ] } | |

CAS RN |

442548-93-8 |

Molecular Formula |

C26H30N4O4 |

Molecular Weight |

462.54 |

Purity |

> 95% |

synonyms |

5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholinophenyl)-4-oxo-4H-chromene-2-carboxamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

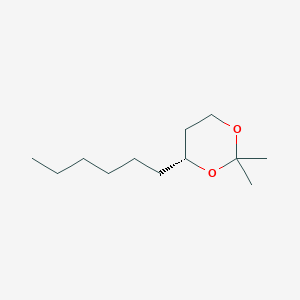

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)